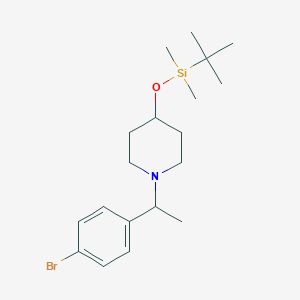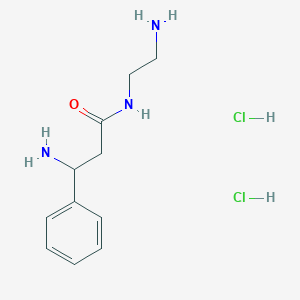![molecular formula C6H9BrN4O2 B1529100 [3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 1674390-10-3](/img/structure/B1529100.png)
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid
Overview
Description
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid, also known as BDTAA, is a synthetic organic compound of the triazole family. BDTAA is a colorless, odorless, and tasteless compound that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. BDTAA has been used in a variety of research applications, including the synthesis of a range of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of the biochemical and physiological effects of BDTAA.
Scientific Research Applications
Organic Synthesis: Building Blocks for Chemical Reactions
The triazole ring present in this compound is a versatile moiety in organic synthesis. It can act as a building block for various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is widely applied in creating carbon-carbon bonds, essential in synthesizing pharmaceuticals, polymers, and other complex organic molecules.
Medicinal Chemistry: Drug Design and Development
Triazoles, such as the one in this compound, are known for their significant biological properties. They have been utilized in drug design due to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This makes them valuable in developing new therapeutic agents with a broad range of applications.
Catalysis: Protodeboronation of Boronic Esters
This compound can be used in the protodeboronation of pinacol boronic esters, a process valuable for formal anti-Markovnikov hydromethylation of alkenes . This transformation is crucial for modifying molecular structures in the synthesis of complex organic compounds, including natural products and potential drug molecules.
Organocatalysis: Accelerating Chemical Reactions
Triazoles are known to facilitate organocatalytic reactions, which are chemical reactions accelerated by small organic molecules. The triazole in this compound could potentially be used to catalyze various organic transformations, making chemical processes more efficient and sustainable .
properties
IUPAC Name |
2-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O2/c1-10(2)6-8-5(7)9-11(6)3-4(12)13/h3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFSMZVXNEHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190447 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid | |
CAS RN |
1674390-10-3 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)

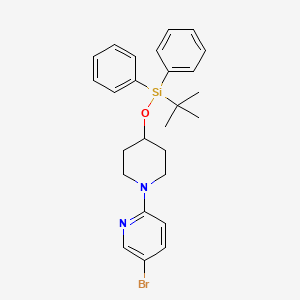


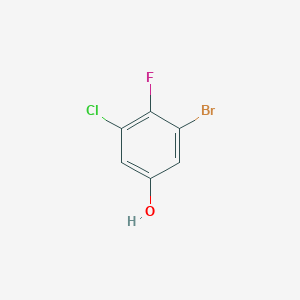
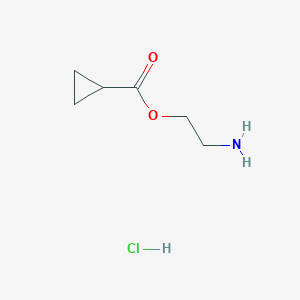

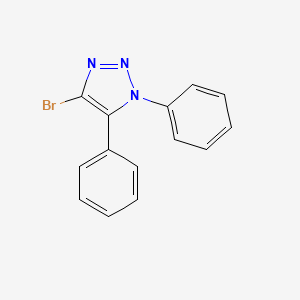
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)

